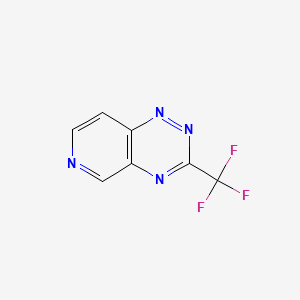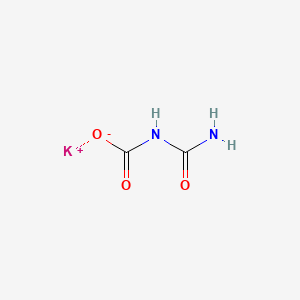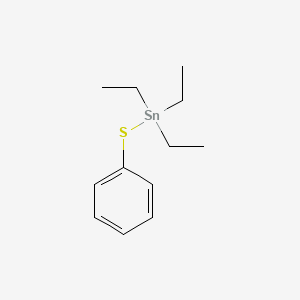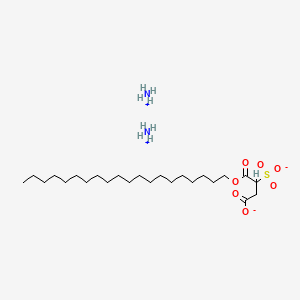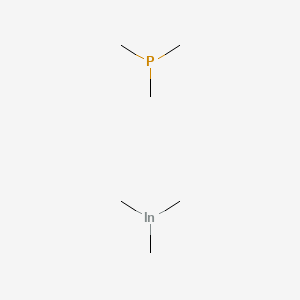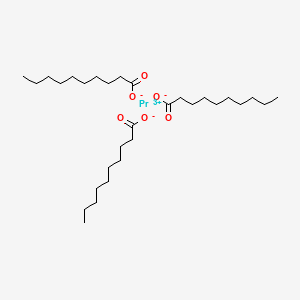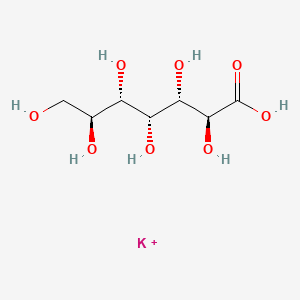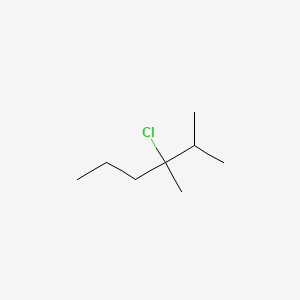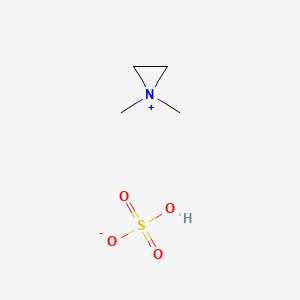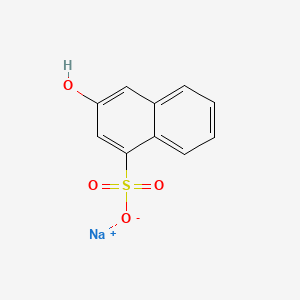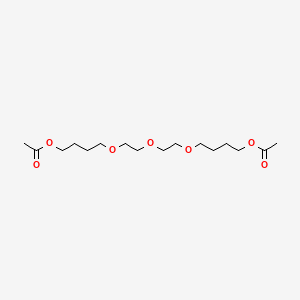
5,8,11-Trioxapentadeca-1,15-diyl diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8,11-Trioxapentadeca-1,15-diyl diacetate is an organic compound with the molecular formula C16H30O7. It is known for its unique structure, which includes three oxygen atoms within a 15-carbon chain, and two acetate groups attached at the ends. This compound is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,8,11-Trioxapentadeca-1,15-diyl diacetate typically involves the esterification of 5,8,11-trioxapentadecan-1,15-diol with acetic anhydride. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or pyridine to facilitate the esterification process. The reaction conditions often include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to large-scale production of the compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5,8,11-Trioxapentadeca-1,15-diyl diacetate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 5,8,11-trioxapentadecan-1,15-diol and acetic acid.
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Major Products Formed
Hydrolysis: 5,8,11-trioxapentadecan-1,15-diol and acetic acid.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Applications De Recherche Scientifique
5,8,11-Trioxapentadeca-1,15-diyl diacetate is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.
Biology: In the study of lipid metabolism and as a substrate for enzyme assays.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of 5,8,11-Trioxapentadeca-1,15-diyl diacetate involves its interaction with various molecular targets and pathways. The ester bonds in the compound can be hydrolyzed by esterases, releasing the corresponding diol and acetic acid. This hydrolysis reaction is crucial in biological systems where the compound may serve as a prodrug, releasing active metabolites upon enzymatic cleavage.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,8,11-Trioxapentadecan-1,15-diol: The parent diol compound without the acetate groups.
5,8,11-Trioxapentadeca-1,15-diyl dimethyl ether: Similar structure but with methyl ether groups instead of acetate groups.
Uniqueness
5,8,11-Trioxapentadeca-1,15-diyl diacetate is unique due to its specific ester functional groups, which confer distinct chemical reactivity and stability. The presence of three oxygen atoms within the carbon chain also imparts unique physical and chemical properties compared to other similar compounds.
Propriétés
Numéro CAS |
94133-97-8 |
|---|---|
Formule moléculaire |
C16H30O7 |
Poids moléculaire |
334.40 g/mol |
Nom IUPAC |
4-[2-[2-(4-acetyloxybutoxy)ethoxy]ethoxy]butyl acetate |
InChI |
InChI=1S/C16H30O7/c1-15(17)22-9-5-3-7-19-11-13-21-14-12-20-8-4-6-10-23-16(2)18/h3-14H2,1-2H3 |
Clé InChI |
ATHFLNGYVMMERW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCCCOCCOCCOCCCCOC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


